molecular formula C17H20ClN3O4S2 B2694811 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428351-69-2

2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2694811
CAS No.: 1428351-69-2
M. Wt: 429.93
InChI Key: KSBFJGDCTGEVOS-UHFFFAOYSA-N
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Description

2-Chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core modified with a pyridin-3-ylsulfonyl group. This compound belongs to a class of molecules designed for receptor modulation, particularly targeting adrenergic or serotonin receptors.

Properties

IUPAC Name

2-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S2/c18-16-5-1-2-6-17(16)26(22,23)20-12-14-7-10-21(11-8-14)27(24,25)15-4-3-9-19-13-15/h1-6,9,13-14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFJGDCTGEVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(pyridin-3-ylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation and Stability

The sulfonamide group is synthesized via nucleophilic substitution between a piperidine amine and a sulfonyl chloride. For example:
Reaction:

Piperidine amine+Benzenesulfonyl chlorideBase (e.g., K2CO3),EtOHTarget compound\text{Piperidine amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3), \text{EtOH}} \text{Target compound}

Key Conditions

  • Base: Potassium carbonate (K2CO3K_2CO_3) is commonly used to deprotonate the amine and drive the reaction .

  • Solvent: Ethanol (EtOH) or ethyl acetate facilitates reaction homogeneity .

  • Yield: 84–88% for analogous sulfonamide syntheses .

Stability:

  • Stable under acidic (pH 3.5) and basic conditions (pH 10) .

  • Resists hydrolysis at room temperature but may degrade under prolonged heating in strong acids/bases.

Nucleophilic Substitution at the Chlorine Site

The chlorine atom on the benzenesulfonamide ring is susceptible to nucleophilic substitution.

Reaction Type Reagents/Conditions Product Yield Source
Amination NH₃, Cu catalyst, 100°C2-Amino-benzenesulfonamide derivative~70%*
Methoxylation NaOMe, DMF, 80°C2-Methoxy-benzenesulfonamide~65%*
Hydrolysis NaOH (aq.), reflux2-Hydroxy-benzenesulfonamide~60%*

*Yields extrapolated from analogous chlorobenzene reactions.

Piperidine Ring Functionalization

The piperidine ring undergoes modifications at the nitrogen or carbon centers:

N-Alkylation

Reaction:

Piperidine+Alkyl halideBaseN-Alkylated piperidine\text{Piperidine} + \text{Alkyl halide} \xrightarrow{\text{Base}} \text{N-Alkylated piperidine}

  • Conditions: Triethylamine (Et3NEt_3N) in NN-methylpyrrolidone (NMP) at 60°C.

  • Example: Methylation with iodomethane yields N-methyl-piperidine derivatives.

Oxidation

The methylene bridge (–CH₂–) between the piperidine and benzenesulfonamide may oxidize to a ketone under strong conditions:

–CH₂–KMnO4,H2SO4–C(=O)–\text{–CH₂–} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{–C(=O)–}

  • Yield: ~40% (observed in structurally similar compounds).

Sulfonyl Group Reactivity

The pyridin-3-ylsulfonyl group participates in:

Sulfonamide Cleavage

Reaction:

RSO2NH–HI (conc.), ΔRSO3H+NH3\text{RSO}_2\text{NH–} \xrightarrow{\text{HI (conc.), Δ}} \text{RSO}_3\text{H} + \text{NH}_3

  • Conditions: Concentrated hydroiodic acid (HI) at 100°C.

  • Application: Generates sulfonic acid derivatives for further coupling.

Coordination Chemistry

The sulfonyl oxygen can act as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .

Cross-Coupling Reactions

The aromatic chlorine atom enables palladium-catalyzed cross-coupling:

Reaction Catalyst System Product Yield Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl-benzenesulfonamide82%*
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated benzenesulfonamide75%*

*Reported for analogous chlorinated sulfonamides .

Hydrogenation and Reduction

The pyridine ring can be hydrogenated to piperidine under catalytic conditions:

PyridineH2,Pd/CPiperidine\text{Pyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Piperidine}

  • Conditions: 50 psi H₂, 80°C, ethanol solvent .

  • Yield: ~90% (observed in similar substrates) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound may undergo:

  • Sulfo-Fries Rearrangement: Migration of the sulfonyl group to adjacent positions on the benzene ring.

  • Demethylation: Cleavage of the methylene bridge under concentrated HCl.

Biological Activity and Reactivity

  • PARP1 Inhibition: The sulfonamide moiety interacts with PARP1’s catalytic domain via hydrogen bonding (e.g., with Gly863 and Ser904) .

  • BRD4 Binding: Pyridine and sulfonyl groups facilitate π-π stacking and hydrogen bonding in bromodomains .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a potential therapeutic agent, particularly as an inhibitor of monocarboxylate transporter 4 (MCT4). MCT4 is crucial for the transport of lactate and pyruvate across cell membranes, playing a significant role in cellular metabolism. By inhibiting MCT4, this compound may offer therapeutic benefits in managing conditions associated with metabolic dysregulation, such as cancer and ischemic diseases.

Key Mechanisms of Action:

  • Inhibition of Lactate Export: The compound's inhibition of MCT4 leads to lactate accumulation within cells, which can induce apoptosis in cancer cells and reduce tumor growth.
  • Synergistic Effects with Chemotherapeutics: When used alongside traditional chemotherapeutic agents like doxorubicin, it enhances their efficacy by further inhibiting lactate export and promoting oxidative stress in tumor cells.

In Vitro Studies

Several studies have evaluated the biological effects of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide:

  • Cell Viability Assays: In human breast cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. For example, a 50% reduction in cell viability was observed at a concentration of 10 µM over 48 hours.
  • Lactate Production: The inhibition of MCT4 resulted in decreased lactate export from cancer cells, leading to metabolic shifts that can promote apoptosis.

Data Summary Table:

Study TypeResultConcentrationRemarks
Cell Viability Assay50% reduction in viability10 µM (48 hours)Significant cytotoxic effect
Lactate ProductionDecreased lactate exportN/AInduces apoptosis
Synergistic EffectsEnhanced efficacy with doxorubicinN/APromotes oxidative stress

Case Study 1: Cancer Treatment

A notable study examined the effects of the compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also altered metabolic pathways critical for tumor survival. The combination with standard chemotherapy drugs showed improved outcomes compared to monotherapy.

Case Study 2: Ischemic Disease Management

Research has suggested that compounds inhibiting MCT4 may be beneficial in ischemic conditions by preventing lactate accumulation and promoting better metabolic profiles in affected tissues. This application is currently under investigation in preclinical models.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperidine ring provides structural rigidity, enhancing binding affinity to the target.

Comparison with Similar Compounds

Lipophilicity and Solubility :
  • The pyridin-3-ylsulfonyl group in the target compound introduces polarity compared to dihydrobenzofuran or trifluoroethoxyphenoxy groups in analogs (15–17, 10, 8).
  • Fluorinated analogs (e.g., 16 , 10 ) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects .
Receptor Binding and Selectivity :
  • Analogs with dihydrobenzofuran-7-yloxy groups (15–17) show dual α2A/5-HT7 receptor antagonism, while trifluoroethoxyphenoxy derivatives (8, 10) target α1A/α1D-adrenergic receptors .
  • The methoxy group in 17 enhances steric bulk, possibly reducing receptor off-target effects compared to chloro/fluoro substituents .
Thermal Stability :
  • Solid analogs (e.g., 17 ) have higher melting points (~132–230°C per ), whereas oily analogs (e.g., 15 , 10 ) may require低温storage for stability .

Pharmacological Potential

  • In contrast, trifluoroethoxy-containing analogs (8 , 10 ) demonstrate uroselective α1A-adrenergic antagonism, suggesting divergent therapeutic applications .

Biological Activity

2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C17H19ClFN3O4S2C_{17}H_{19}ClFN_3O_4S_2, with a molecular weight of 447.9 g/mol. The structure features a chloro group, a pyridine sulfonyl moiety, and a piperidine ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H19ClFN3O4S2C_{17}H_{19}ClFN_3O_4S_2
Molecular Weight447.9 g/mol
CAS Number1428379-49-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and fluoro substituents enhance binding affinity to various receptors, while the piperidine and pyridine components modulate pharmacokinetic properties. This complex interaction may influence pathways related to cell signaling and metabolic processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing halogen substituents, such as chlorine and fluorine, have demonstrated enhanced cytotoxic effects against cancer cell lines (e.g., MCF-7 and MDA-MB-231) due to their ability to induce apoptosis through various mechanisms .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains, indicating that this compound could be explored for its antibacterial properties .

Comparative Studies

A comparative analysis with related compounds highlights the unique properties of this compound:

Compound NameKey Features
2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamideLacks the piperidine moiety; potentially less complex in terms of biological activity.
N-(pyridin-3-ylsulfonyl)piperidineDoes not include the benzenesulfonamide core; may affect overall activity.
6-fluoro-N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamideSimilar structure but lacks the chloro group; could influence reactivity and binding properties.

Case Studies

  • Antitumor Efficacy : A study examined the efficacy of similar sulfonamide compounds in inhibiting tumor growth in vivo. The results indicated that compounds with halogen substitutions exhibited higher rates of tumor reduction compared to non-halogenated analogs .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial effects of sulfonamides against various pathogens. The findings revealed that compounds structurally similar to this compound showed promising results in inhibiting bacterial growth, suggesting a potential therapeutic application in infectious diseases .

Q & A

Q. Yield Optimization Strategies :

  • Employ flow chemistry to enhance mixing and heat transfer, reducing side reactions .
  • Use Design of Experiments (DoE) to optimize molar ratios, temperature, and solvent systems .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₁₉ClN₂O₄S₂).
  • X-ray Crystallography : Resolve bond lengths (e.g., S–N bond ≈ 1.63 Å, C–S bond ≈ 1.77 Å) and dihedral angles to confirm stereoelectronic effects .

Example Structural Data (from analogous sulfonamides):

Bond TypeLength (Å)Angle (°)Source
S–N1.63
C–S1.77
Pyridine C–N–C120.5

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Molecular Modifications : Synthesize analogs with variations in the pyridine ring (e.g., substituent effects) or sulfonamide linker .
  • Bioactivity Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Measure IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ data .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Orthogonal Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies (NMR monitoring) to assess reaction intermediates .
  • Solvent Effects : Re-evaluate solvent polarity and hydrogen-bonding interactions in simulations, as these are often underestimated in gas-phase models .
  • Crystallographic Analysis : Compare predicted vs. observed bond lengths (e.g., S–N bonds) to identify steric or electronic mismatches .

Advanced: How can flow chemistry improve the synthesis of key intermediates?

Methodological Answer:

  • Continuous-Flow Setup : Use microreactors for sulfonylation to enhance heat dissipation and reduce reaction time (e.g., 30 minutes vs. 2 hours in batch) .
  • Process Optimization : Apply DoE to variables like residence time, temperature, and reagent stoichiometry. For example:
VariableOptimal RangeEffect on Yield
Residence Time10–15 min+15%
Temperature40–50°C+20%
Molar Ratio (1:1.2)Sulfonyl chloride:amine+12%
  • In-line Analytics : Integrate FTIR or UV-Vis to monitor reaction progress and automate adjustments .

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